Cap-dependent endonuclease-IN-14

Influenza virus Cap-dependent endonuclease Enzymatic inhibition

Cap-dependent endonuclease-IN-14 is a research-grade CEN inhibitor with a distinct polycyclic scaffold (patent CN113620948A) for SAR exploration. Its high lipophilicity (LogP 5.5 vs baloxavir 2.4) supports cellular uptake and efflux studies. Enzymatic IC50 not publicly established — in-house characterization required. Ideal for influenza polymerase mechanistic studies where scaffold novelty and lipophilicity-driven distribution are critical. Select for structure-activity relationship investigations and chemical probe applications.

Molecular Formula C30H23FN2O6S
Molecular Weight 558.6 g/mol
Cat. No. B12428656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-14
Molecular FormulaC30H23FN2O6S
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCOC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)C4C5=C(C=C(C=C5)F)C6=C(C7=CC=CC=C47)SC=C6
InChIInChI=1S/C30H23FN2O6S/c1-37-29(36)39-16-38-26-23(34)8-12-32-25(26)28(35)30(10-11-30)15-33(32)24-18-4-2-3-5-20(18)27-21(9-13-40-27)22-14-17(31)6-7-19(22)24/h2-9,12-14,24H,10-11,15-16H2,1H3
InChIKeyWFQSXNAKRKAFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cap-dependent endonuclease-IN-14: A Research-Grade Inhibitor for Influenza Virus Replication Studies


Cap-dependent endonuclease-IN-14 is a research compound identified as an inhibitor of the influenza virus cap-dependent endonuclease (CEN), an enzyme critical for viral mRNA synthesis . It is a synthetic small molecule with the chemical formula C30H23FN2O6S and a molecular weight of 558.58 g/mol . The compound is referenced in patent literature (CN113620948A, compound 1-c) and is available from multiple commercial vendors for in vitro and in vivo research applications [1].

Why Cap-dependent endonuclease-IN-14 Cannot Be Interchanged with Other CEN Inhibitors


Inhibitors of the influenza cap-dependent endonuclease (CEN) exhibit significant variability in potency, spectrum of antiviral activity, and pharmacokinetic properties, making generic substitution unsuitable for rigorous research [1]. For instance, the widely used clinical inhibitor baloxavir acid has an enzymatic IC50 of 2.5 nM , while another research tool, Cap-dependent endonuclease-IN-26, has a reported IC50 of 286 nM—a difference of over 100-fold . These differences directly impact the required working concentrations in cellular and biochemical assays. Therefore, the selection of a specific CEN inhibitor, such as Cap-dependent endonuclease-IN-14, must be driven by its precise, quantifiable performance in relevant experimental systems.

Cap-dependent endonuclease-IN-14: A Quantitative Analysis of Differentiating Features


Potency Comparison Against Reference Inhibitor Baloxavir Acid

Cap-dependent endonuclease-IN-14 has been reported to be a 'potent' inhibitor of CEN . However, a direct, quantitative comparison of its enzymatic IC50 against the gold-standard reference inhibitor, baloxavir acid (IC50 = 2.5 nM), is not available in the public domain . This absence of data prevents a definitive claim of superior or comparable potency and necessitates empirical determination by the end-user.

Influenza virus Cap-dependent endonuclease Enzymatic inhibition

Cellular Antiviral Activity Spectrum

Vendor product pages state that Cap-dependent endonuclease-IN-14 inhibits the replication of influenza virus and has potential for research in viral infections caused by influenza viruses [1]. In contrast, a related research compound, Cap-dependent endonuclease-IN-26, has a published antiviral profile with EC50 values against specific influenza A and B strains, ranging from 80.4 nM to 828.8 nM . Without strain-specific EC50 data for Cap-dependent endonuclease-IN-14, its spectrum of activity relative to other CEN inhibitors cannot be objectively assessed.

Antiviral activity Influenza A virus Influenza B virus

Physicochemical Property Profile

Cap-dependent endonuclease-IN-14 has a reported calculated partition coefficient (LogP) of 5.5 . This indicates high lipophilicity, a property that influences passive membrane permeability, solubility, and metabolic stability. For comparison, the reference inhibitor baloxavir acid has a reported LogP of 2.4 [1]. The ~3-unit difference in LogP suggests that Cap-dependent endonuclease-IN-14 is significantly more lipophilic, which may result in different behavior in assays requiring cell penetration or in vivo distribution.

Lipophilicity Drug-likeness Physicochemical properties

Optimal Research Applications for Cap-dependent endonuclease-IN-14


In Vitro Mechanistic Studies of Viral Polymerase Function

Cap-dependent endonuclease-IN-14 can be employed as a chemical probe in biochemical assays to dissect the role of cap-dependent endonuclease (CEN) activity within the influenza virus polymerase complex. Its use in these experiments is contingent upon first establishing its enzymatic IC50, as this value is currently not publicly available .

Comparative Analysis of Lipophilicity-Dependent Cellular Permeability

Given its high calculated lipophilicity (LogP = 5.5) compared to other CEN inhibitors like baloxavir (LogP = 2.4), Cap-dependent endonuclease-IN-14 is a suitable tool compound for investigating the impact of lipophilicity on cellular uptake, subcellular distribution, and efflux in influenza-infected cells [1].

Lead Optimization in Medicinal Chemistry Programs

Medicinal chemists can utilize Cap-dependent endonuclease-IN-14 as a starting point for structure-activity relationship (SAR) studies aimed at optimizing novel CEN inhibitors. The compound's specific polycyclic core structure, as disclosed in patent CN113620948A, provides a distinct chemical scaffold for derivatization and exploration of new chemical space [2].

Technical Documentation Hub

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